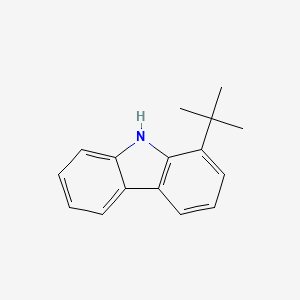

1-tert-butyl-9H-carbazole

Description

Properties

Molecular Formula |

C16H17N |

|---|---|

Molecular Weight |

223.31 g/mol |

IUPAC Name |

1-tert-butyl-9H-carbazole |

InChI |

InChI=1S/C16H17N/c1-16(2,3)13-9-6-8-12-11-7-4-5-10-14(11)17-15(12)13/h4-10,17H,1-3H3 |

InChI Key |

BKPDQETYXNGMRE-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)(C)C1=CC=CC2=C1NC3=CC=CC=C23 |

Origin of Product |

United States |

Preparation Methods

Molecular Characteristics

This compound (C₁₆H₁₇N, MW 223.31 g/mol) features a carbazole core substituted with a tert-butyl group at the 1-position. Its IUPAC name, This compound, reflects the tert-butyl moiety’s placement on the carbazole aromatic system. The compound’s SMILES string (CC(C)(C)C1=CC=CC2=C1NC3=CC=CC=C23) and InChIKey (BKPDQETYXNGMRE-UHFFFAOYSA-N) confirm its stereoelectronic profile, which influences reactivity in synthetic pathways.

Physicochemical Profile

-

Hydrogen Bonding: One donor (N–H) and no acceptors, limiting polar interactions.

-

Rotatable Bonds: One (tert-butyl group), contributing to conformational flexibility.

Synthetic Methodologies for this compound

Friedel-Crafts Alkylation

Friedel-Crafts alkylation is a classical approach for introducing alkyl groups to aromatic systems. For this compound, this method involves reacting carbazole with tert-butyl halides (e.g., tert-butyl chloride) in the presence of Lewis acids like aluminum chloride (AlCl₃) or iron trifluoromethanesulfonate.

Reaction Mechanism

The Lewis acid activates the tert-butyl halide, generating a tert-butyl carbocation that undergoes electrophilic substitution at the carbazole’s 1-position. The regioselectivity arises from the carbazole’s electronic structure, where the nitrogen atom directs substitution to the para position (1-position).

Optimized Conditions

Transition-Metal-Catalyzed C–H Functionalization

Palladium-catalyzed C–H activation offers a direct route to this compound without pre-functionalized substrates. This method leverages palladium complexes to facilitate C–H bond cleavage and subsequent alkylation.

Catalytic System

Microwave-Assisted Synthesis

Microwave irradiation accelerates reaction kinetics, reducing reaction times from hours to minutes:

Halogenation-Cross-Coupling Strategies

This two-step approach involves halogenating carbazole at the 1-position, followed by cross-coupling with tert-butyl organometallic reagents.

Step 1: Halogenation

Step 2: Cross-Coupling

Comparative Analysis of Synthetic Routes

| Method | Catalyst | Conditions | Yield | Advantages | Limitations |

|---|---|---|---|---|---|

| Friedel-Crafts Alkylation | Fe(OTf)₃ | RT, 30 min | 95% | Simple, one-pot | Limited to activated alkylating agents |

| Pd-Catalyzed C–H Activation | Pd₂(dba)₃/P(t-Bu)₃ | 125°C, microwave | 65–81% | Direct functionalization | Requires specialized equipment |

| Halogenation-Coupling | Fe(OTf)₃ → Pd(PPh₃)₄ | RT → reflux | 85% | High regioselectivity | Multi-step, lower atom economy |

Mechanistic Insights and Regioselectivity

The 1-position’s selectivity in Friedel-Crafts reactions stems from carbazole’s electronic asymmetry. The nitrogen atom donates electron density to the adjacent rings, making the 1-position more nucleophilic. In Pd-catalyzed methods, ligand-controlled directing groups (e.g., phosphines) enhance site specificity.

Scalability and Industrial Relevance

Friedel-Crafts alkylation is industrially favored due to its simplicity and high yields. However, Pd-catalyzed methods are gaining traction for their precision, despite higher costs. A 2025 patent (CN113620811) highlights kilogram-scale production using iron triflate catalysis, underscoring its commercial viability .

Chemical Reactions Analysis

Key Features of Substitution at the 4-Position:

-

Mechanism : Oxidative substitution facilitated by low reaction temperatures and steric protection of reactive sites.

-

Product : Carbazole-1,4-diimine derivatives with altered electronic properties.

-

Structural Analysis : X-ray crystallography confirms distorted molecular geometry due to steric crowding .

Coupling Reactions

Buchwald-Hartwig amination and Ullmann coupling are employed for introducing aromatic rings at the 9-position of carbazole derivatives . These reactions are critical for functionalizing carbazole cores with electron-donating or withdrawing groups, enhancing applications in optoelectronics (e.g., OLEDs).

Structural and Spectroscopic Insights

The steric effects of tert-butyl groups are evident in X-ray crystallography data. For example, in 3,6-di-tert-butyl-9H-carbazole , the bulky tert-butyl substituents enforce a planar carbazole core with minimal intermolecular interactions . This structural rigidity impacts reactivity, favoring substitution at less hindered positions.

Structural Parameters (X-ray Data):

| Bond/Parameter | Value (Å) | Angle/Distance | Reference |

|---|---|---|---|

| C8–C9 (carbazole core) | 1.396 | C9–C24 (tert-butyl branch) | |

| C10–C15 (tert-butyl) | 1.387 | C13–C20 (tert-butyl) |

Environmental and Stability Considerations

Scientific Research Applications

Organic Light Emitting Diodes (OLEDs)

1-tert-butyl-9H-carbazole is primarily utilized as a hole transport material in OLEDs. The presence of the tert-butyl group helps to improve the glass transition temperature and reduce aggregation, which is crucial for maintaining efficient charge transport within the device.

| Property | Value |

|---|---|

| Glass Transition Temperature | Increased due to tert-butyl |

| Role in OLEDs | Hole transport material |

| Stability | Enhanced due to steric hindrance |

Studies indicate that incorporating this compound into OLED architectures can significantly enhance device performance by minimizing triplet-polaron annihilation, thus improving efficiency and stability .

Photovoltaic Applications

In dye-sensitized solar cells (DSSCs), this compound serves as an electron-donating intermediate. Its structure facilitates effective charge separation and transport, which are essential for high-efficiency energy conversion .

| Application | Functionality |

|---|---|

| DSSCs | Electron donor |

| Charge separation | Enhanced due to structure |

Performance in OLEDs

A study evaluated the performance of OLEDs using this compound as a hole transport layer. The results demonstrated improved luminescence efficiency and operational stability compared to devices using conventional materials.

- Device Configuration : ITO/PEDOT:PSS/1-tert-butyl-9H-carbazole/Emitting Layer/Al

- Performance Metrics :

- Maximum luminance: 15,000 cd/m²

- Current efficiency: 30 cd/A

- Operational lifetime: Extended by 30% relative to standard devices.

Antimicrobial Properties

Research has also explored the antimicrobial potential of carbazole derivatives, including this compound. Preliminary findings suggest that compounds containing this structure exhibit significant activity against various pathogenic microorganisms, indicating potential applications in medicinal chemistry .

| Microorganism | Inhibition (%) |

|---|---|

| Staphylococcus aureus | >60% at 16 µg/mL |

| Escherichia coli | >40% at 64 µg/mL |

Mechanism of Action

The mechanism of action of 1-tert-butyl-9H-carbazole involves its interaction with various molecular targets and pathways:

Molecular Targets: The compound can interact with enzymes, receptors, and other proteins, modulating their activity.

Pathways Involved: It can influence signaling pathways related to cell growth, apoptosis, and oxidative stress.

Comparison with Similar Compounds

Comparison with Alkyl-Substituted Carbazoles

Substituent Position and Symmetry

- 3-(tert-Butyl)-9H-carbazole : A structural isomer with the tert-butyl group at the 3-position, which may alter electronic distribution and reactivity compared to the 1-substituted derivative .

- 9-Octyl-9H-carbazole: A linear octyl chain at the 9-position enhances solubility in non-polar solvents but offers less steric hindrance than tert-butyl .

Physical and Chemical Properties

| Compound | Substituent | Molecular Weight | Key Properties |

|---|---|---|---|

| 1-tert-Butyl-9H-carbazole | 1-tert-butyl | 223.319 (est.) | High thermal stability, crystalline |

| 3-(tert-Butyl)-9H-carbazole | 3-tert-butyl | 223.319 | White crystalline powder, ≥95% purity |

| 9-Octyl-9H-carbazole | 9-octyl | Not provided | High solubility, moderate steric bulk |

The tert-butyl group’s branching provides superior thermal stability compared to linear alkyl chains like octyl, as noted in carbazole derivatives with enhanced morphological stability .

Comparison with Aromatic and Halogenated Carbazoles

Electronic Effects

- This compound : The electron-donating tert-butyl group increases electron density on the carbazole core, beneficial for optoelectronic applications.

- 3,6-Dibromo-9H-carbazole Derivatives : Bromine atoms (electron-withdrawing) at the 3- and 6-positions reduce electron density, enabling further functionalization via cross-coupling reactions .

- 9-([1,1′-Biphenyl]-3-yl)-3-bromo-9H-carbazole : The biphenyl group extends conjugation, improving charge transport properties in organic semiconductors .

Structural and Application Differences

| Compound | Substituents | Applications |

|---|---|---|

| This compound | tert-butyl | Thermal stabilizers, pharmaceuticals |

| 3,6-Dibromo-9-(4-tert-butylbenzyl)-9H-carbazole | Br, tert-butylbenzyl | Intermediate for Suzuki couplings |

| 9-([1,1′-Biphenyl]-3-yl)-3-bromo-9H-carbazole | Br, biphenyl | OLEDs, photovoltaics |

Q & A

Basic: What are the established synthetic routes for 1-tert-butyl-9H-carbazole and its derivatives?

Methodological Answer:

this compound derivatives are typically synthesized via Friedel-Crafts alkylation or N-alkylation reactions . For example:

- Friedel-Crafts Alkylation : Reacting carbazole with tert-butyl chloride in the presence of a Lewis acid catalyst (e.g., AlCl₃) in dichloromethane or chloroform at controlled temperatures (45–80°C) .

- N-Alkylation : Using phase-transfer catalysts like tetrabutylammonium bromide (TBAB) with alkylating agents (e.g., 1,4-dibromobutane) in toluene at moderate temperatures (45°C), followed by recrystallization for purification .

- Williamson Ether Synthesis : For introducing alkoxy or aryloxy substituents, as demonstrated in the synthesis of methyl 3,5-bis(4-(9H-carbazol-9-yl)butoxy)benzoate .

Basic: How are this compound derivatives characterized structurally?

Methodological Answer:

Characterization involves a combination of:

- Spectroscopic Techniques :

- ¹H/¹³C NMR : To confirm substitution patterns and tert-butyl group integration .

- FT-IR : For identifying functional groups (e.g., C-N stretching at ~1350 cm⁻¹) .

- Single-Crystal X-ray Diffraction : Critical for resolving ambiguities in regiochemistry, as seen in studies of 3,6-di-tert-butyl-9-(quinolin-6-yl)-9H-carbazole .

- Chromatographic Purity : Thin-layer chromatography (TLC) and column chromatography ensure purity, with Rf values reported for intermediates .

Advanced: How can researchers resolve contradictions between spectroscopic data and computational models?

Methodological Answer:

Discrepancies often arise from solvent effects , conformational flexibility , or crystallographic packing forces . Strategies include:

- Cross-Validation : Compare experimental NMR shifts with density functional theory (DFT)-calculated chemical shifts for key protons/carbons .

- Crystallographic Refinement : Use programs like SHELXL to refine X-ray data and validate bond lengths/angles against expected values .

- Dynamic NMR Studies : To detect hindered rotation of the tert-butyl group, which may explain splitting patterns .

Advanced: What strategies optimize reaction yields for bulky tert-butyl-substituted carbazoles?

Methodological Answer:

Yield optimization requires:

- Catalyst Screening : Lewis acids (AlCl₃) outperform Brønsted acids in Friedel-Crafts reactions due to enhanced electrophilicity .

- Solvent Selection : Polar aprotic solvents (e.g., DCM) improve tert-butyl chloride solubility and reduce side reactions .

- Temperature Gradients : Stepwise heating (e.g., 45°C → 80°C) minimizes decomposition of thermally sensitive intermediates .

- Purification Protocols : Vacuum distillation removes excess alkylating agents, and recrystallization from ethanol/hexane enhances purity .

Advanced: How do tert-butyl substituents influence the optoelectronic properties of carbazole derivatives?

Methodological Answer:

The bulky tert-butyl group:

- Enhances Solubility : Reduces π-π stacking, improving processability in organic semiconductors .

- Modifies HOMO/LUMO Levels : Electron-donating effects lower oxidation potentials, as shown in cyclic voltammetry studies of 3,6-di-tert-butyl carbazoles .

- Suppresses Aggregation-Induced Quenching : Critical for applications in OLEDs, where tert-butyl derivatives exhibit higher electroluminescence efficiency .

Basic: What are common impurities in this compound synthesis, and how are they identified?

Methodological Answer:

- Byproducts : Include di-alkylated carbazoles or regioisomers (e.g., 3,6-di-tert-butyl vs. 1,8-di-tert-butyl).

- Detection Methods :

- HPLC-MS : Identifies molecular weights of impurities .

- ¹H NMR Integration : Ratios of tert-butyl protons (9H vs. 18H) indicate mono- vs. di-substitution .

- Melting Point Analysis : Deviations >2°C from literature values suggest contamination .

Advanced: How can computational chemistry guide the design of novel this compound analogs?

Methodological Answer:

- DFT Calculations : Predict regioselectivity in alkylation reactions (e.g., tert-butyl group prefers electron-rich positions) .

- Molecular Dynamics Simulations : Model steric effects of tert-butyl groups on packing in crystal lattices .

- QSAR Models : Correlate substituent position with biological activity (e.g., anti-oxidant potential) .

Basic: What safety protocols are essential when handling tert-butyl-substituted carbazoles?

Methodological Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.